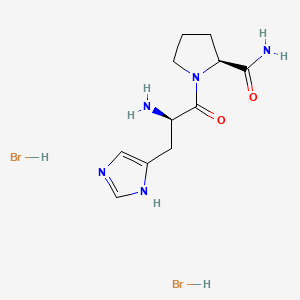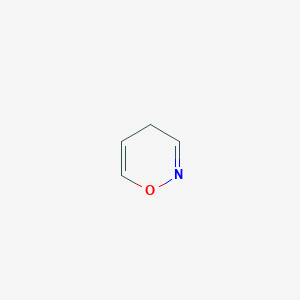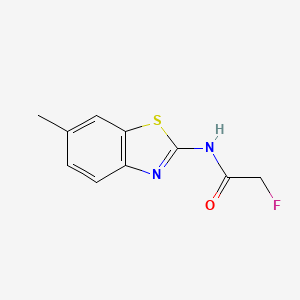
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves multiple steps, starting with the preparation of the core phenylenedioxydiacetamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide has a wide range of scientific research applications:
Chemistry: Used as a sodium-selective ionophore in ion-selective electrodes, facilitating the detection and quantification of sodium ions in various samples.
Biology: Employed in studies involving ion transport and membrane permeability, providing insights into cellular processes and ion channel functions.
Medicine: Investigated for its potential use in diagnostic devices and therapeutic applications, particularly in monitoring and regulating sodium levels in biological systems.
Mécanisme D'action
The mechanism of action of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, facilitating their transport across membranes or their detection in analytical devices. The molecular targets include sodium ion channels and transporters, and the pathways involved are primarily related to ion transport and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium ionophore III (ETH 2120): Another sodium-selective ionophore with a different molecular structure but similar function.
Sodium ionophore VI: Known for its high selectivity and stability in various applications.
Nitrate ionophore VI: Although selective for nitrate ions, it shares similar structural features and applications in ion-selective electrodes.
Uniqueness
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide stands out due to its high lipophilicity and exceptional selectivity for sodium ions. Its unique structure allows for efficient and stable binding of sodium ions, making it a preferred choice in many analytical and research applications .
Propriétés
Formule moléculaire |
C54H90N2O6 |
|---|---|
Poids moléculaire |
863.3 g/mol |
Nom IUPAC |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl nonadecanoate |
InChI |
InChI=1S/C54H90N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-38-54(59)62-42-45-39-40-50(60-43-52(57)55(46-30-21-17-22-31-46)47-32-23-18-24-33-47)51(41-45)61-44-53(58)56(48-34-25-19-26-35-48)49-36-27-20-28-37-49/h39-41,46-49H,2-38,42-44H2,1H3 |
Clé InChI |
YFTHCGGEKFPBPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)


